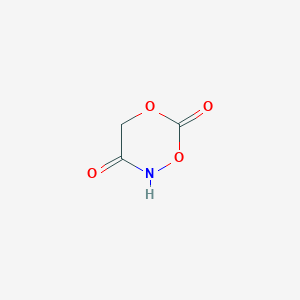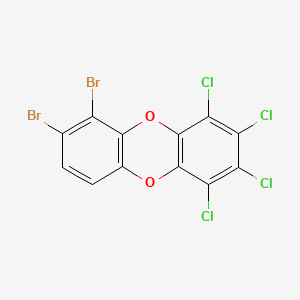
Ethanol, 2,2',2''-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is a complex organic compound that belongs to the class of nitrilotriethanol derivatives. This compound is characterized by its unique structure, which includes a nitrilotris-ethanol backbone and a 2-methyl-2-(2-methylphenoxy)propanoate moiety. It is used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) typically involves the reaction of nitrilotriethanol with 2-methyl-2-(2-methylphenoxy)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then subjected to purification processes, including filtration and drying, to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the formulation of various industrial products, including coatings, adhesives, and surfactants.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, acetate (salt)
- Ethanol, 2,2’,2’'-nitrilotris-, sulfate (2:1) (salt)
- Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of nitrilotriethanol and 2-methyl-2-(2-methylphenoxy)propanoate moieties makes it particularly versatile for various applications, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of Ethanol, 2,2’,2’'-nitrilotris-, 2-methyl-2-(2-methylphenoxy)propanoate (salt), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 105377-52-4 | |
Fórmula molecular |
C17H29NO6 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-methyl-2-(2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H14O3.C6H15NO3/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |
Clave InChI |
JSEDNPRNRNTUSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(C)(C)C(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/no-structure.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)


